5-Chloroindole-3-acetic acid
Overview
Description
5-Chloroindole-3-acetic acid: is a derivative of indole-3-acetic acid, which is a well-known plant hormone. This compound is characterized by the presence of a chlorine atom at the 5th position of the indole ring. Indole-3-acetic acid and its derivatives play significant roles in plant growth and development, acting as auxins that regulate various physiological processes.
Mechanism of Action
Target of Action
5-Chloroindole-3-acetic acid (5-Cl-IAA) is an indole derivative, which are known to have unique properties of mimicking peptide structures and reversible binding to enzymes . These compounds are of great value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
Indole derivatives, including 5-Cl-IAA, bind with high affinity to multiple receptors . This binding triggers a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The analysis of target recognition, receptor recognition, key activation sites, and activation mechanisms of indoles in plants is a crucial step for further developing compounds as plant growth regulators and immune inducers .
Biochemical Pathways
Indole-3-acetic acid (IAA), a common indole derivative, is a plant hormone produced by the degradation of tryptophan in higher plants . It is likely that 5-Cl-IAA follows a similar pathway. The transformation of IAA into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) represents a new bacterial pathway for IAA inactivation/degradation . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
Pharmacokinetics
It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that they may be readily absorbed and distributed within the organism
Result of Action
The binding of 5-Cl-IAA to its targets triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . These changes include the stimulation of root and fruit formation . Additionally, 5-Cl-IAA activates the plant’s immune system against harmful biotic and abiotic factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cl-IAA. For example, certain abiotic factors such as high or low temperature can function cooperatively and precisely in controlling free IAA levels . .
Biochemical Analysis
Biochemical Properties
5-Chloroindole-3-acetic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to directly associate with auxin indole-3-acetic acid (IAA) in the auxin degradation pathway . The nature of these interactions is likely to be similar to those of IAA, given their structural similarity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the serotonin pathway in the brain and gut .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with IadE to form a functional Rieske non-heme dioxygenase, which works in concert with a FMN-type reductase encoded by gene iadC to transform IAA into the biologically inactive 2-oxindole-3-acetic acid .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that treatment with IAA for 5 weeks attenuated depression and anxiety-like behaviors in a mouse model of unpredictable chronic mild stress . Specific dosage effects of this compound in animal models are yet to be explored.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 5th position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indole derivatives without the acetic acid group.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Chloroindole-3-acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its role as a plant growth regulator and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its regulatory effects on plant growth.
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound, widely known for its role as a plant hormone.
4-Chloroindole-3-acetic acid: Another chlorinated derivative with similar biological activities.
Indole-3-butyric acid: A related compound used as a rooting hormone in plant propagation.
Uniqueness: 5-Chloroindole-3-acetic acid is unique due to the presence of the chlorine atom at the 5th position, which can influence its biological activity and interactions with receptors. This structural modification can enhance or alter its effects compared to other indole derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172641 | |
Record name | 5-Chloroindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-45-4 | |
Record name | 5-Chloroindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroindole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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